

An In-depth Technical Guide to Methyl o-toluate (CAS 89-71-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl o-toluate

Cat. No.: B1328919

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of **Methyl o-toluate** (CAS 89-71-4), an important aromatic ester intermediate in various chemical syntheses.

Chemical Identity and Physicochemical Properties

Methyl o-toluate, also known as methyl 2-methylbenzoate, is an aromatic ester with the chemical formula $C_9H_{10}O_2$.^[1] At room temperature, it exists as a clear, colorless to pale yellow liquid with a characteristic mild, floral, or ester-like odor.^{[1][2]} It is primarily produced synthetically through the acid-catalyzed esterification of o-toluic acid with methanol.^{[1][2]}

Table 1: Physicochemical Properties of Methyl o-toluate

Property	Value	Source(s)
CAS Number	89-71-4	[1][3]
Molecular Formula	C ₉ H ₁₀ O ₂	[1]
Molecular Weight	150.17 g/mol	[1][3]
Appearance	Clear, colorless to pale yellow liquid	[2]
Melting Point	< -50 °C	[1]
Boiling Point	207-208 °C	[1]
Density	1.073 g/mL at 25 °C	[1]
Flash Point	82 °C	[1]
Refractive Index	1.518 - 1.520 (at 20 °C)	[1]
Solubility	Not miscible or difficult to mix in water; miscible with organic solvents like ethanol and acetone.	[1][2]
Vapor Pressure	12.9 Pa at 23 °C	[1]
LogP	3.0 at 25 °C	[1]

Table 2: Chemical Identifiers

Identifier Type	Identifier	Source(s)
IUPAC Name	methyl 2-methylbenzoate	[3]
Synonyms	Methyl 2-methylbenzoate, o-Toluic acid methyl ester, Methyl orthotoluate	[3]
SMILES	<chem>CC1=CC=CC=C1C(=O)OC</chem>	[3]
InChI	InChI=1S/C9H10O2/c1-7-5-3-4-6-8(7)9(10)11-2/h3-6H,1-2H3	[3]
InChIKey	WWWZECQNFVFW-UHFFFAOYSA-N	[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **Methyl o-toluate**.


Table 3: Spectroscopic Data for Methyl o-toluate

Technique	Key Peaks / Shifts	Interpretation
¹ H NMR	δ ≈ 7.9 ppm (d, 1H), 7.2-7.4 ppm (m, 3H), 3.9 ppm (s, 3H), 2.6 ppm (s, 3H)	Aromatic protons, Methoxy (-OCH ₃) protons, Aryl-methyl (-CH ₃) protons
¹³ C NMR	δ ≈ 167.5 (C=O), 140.0 (Ar-C), 132.0 (Ar-CH), 131.0 (Ar-CH), 130.0 (Ar-C), 125.5 (Ar-CH), 51.5 (-OCH ₃), 21.5 (Ar-CH ₃)	Ester carbonyl, Aromatic carbons, Methoxy carbon, Aryl-methyl carbon
IR (Infrared)	~3000-3100 cm ⁻¹ (m), ~2850-2960 cm ⁻¹ (m), ~1720-1730 cm ⁻¹ (s), ~1250-1300 cm ⁻¹ (s), ~1100-1130 cm ⁻¹ (s)	Aromatic C-H Stretch, Aliphatic C-H Stretch, Ester C=O Stretch, Aryl-O Stretch, O-C Stretch
Mass Spec (EI)	m/z 150 (M ⁺), 119 ([M-OCH ₃] ⁺), 91 ([C ₇ H ₇] ⁺)	Molecular ion, Loss of methoxy group, Tropylium ion

Safety and Handling

Methyl o-toluate is classified as a combustible liquid and causes skin and serious eye irritation. Proper safety precautions must be observed during handling.

Table 4: GHS Hazard Information

Pictogram	 alt text
Signal Word	Warning
Hazard Statements	H227: Combustible liquid.H315: Causes skin irritation.H319: Causes serious eye irritation.
Precautionary Statements	P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P337+P313: If eye irritation persists: Get medical advice/attention.P403+P235: Store in a well-ventilated place. Keep cool.

Source: TCI Chemicals Safety Data Sheet

Synthesis and Reactivity

Methyl o-toluate is a versatile intermediate in organic synthesis. Its primary synthesis route and a key application are detailed below.

Synthesis of Methyl o-toluate via Fischer Esterification

The most common laboratory and industrial synthesis of **Methyl o-toluate** is the Fischer esterification of o-toluic acid with methanol, using a strong acid catalyst such as sulfuric acid.

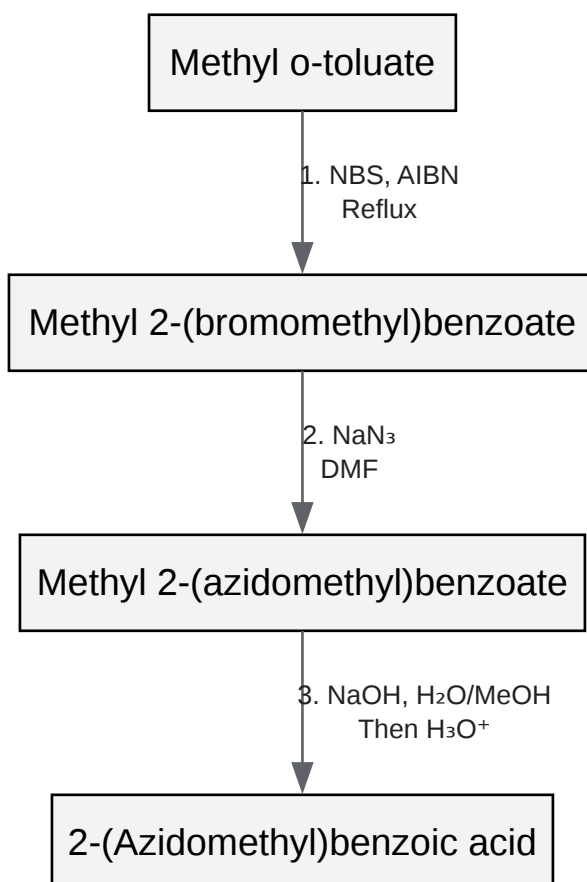
Caption: Fischer esterification of o-toluic acid.

- **Apparatus Setup:** Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
- **Charging Reactants:** To the flask, add o-toluic acid (13.6 g, 0.1 mol) and methanol (40 mL, approx. 1.0 mol).
- **Catalyst Addition:** While stirring, slowly and carefully add concentrated sulfuric acid (2.0 mL) to the mixture through the condenser.
- **Reflux:** Heat the mixture to a gentle reflux using a heating mantle and continue stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:**
 - Allow the reaction mixture to cool to room temperature.
 - Transfer the mixture to a separatory funnel containing 100 mL of cold water.
 - Extract the aqueous layer with diethyl ether (2 x 50 mL).
 - Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (caution: CO₂ evolution), and finally 50 mL of brine.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by vacuum distillation to yield pure **Methyl o-toluate**.

Application in Synthesis: Preparation of 2-(azidomethyl)benzoic acid

Methyl o-toluate serves as a key starting material for the synthesis of other valuable compounds. One documented application is its use in the preparation of 2-

(azidomethyl)benzoic acid, a useful building block in pharmaceutical synthesis. This transformation typically involves a three-step sequence: radical bromination of the benzylic methyl group, nucleophilic substitution with sodium azide, and finally, saponification of the ester.



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Caption: Synthetic pathway to 2-(azidomethyl)benzoic acid.

A detailed, step-by-step experimental protocol for this specific multi-step synthesis starting from **Methyl o-toluate** was not readily available in the surveyed literature. The following is a generalized procedure based on standard organic chemistry transformations.

- Step 1: Bromination: **Methyl o-toluate** would be reacted with N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride (CCl_4) under reflux to form methyl 2-(bromomethyl)benzoate. The reaction requires careful monitoring to prevent di-bromination.

- **Step 2: Azidation:** The resulting benzylic bromide is then treated with sodium azide (NaN_3) in a polar aprotic solvent like dimethylformamide (DMF). This nucleophilic substitution reaction replaces the bromide with the azide group to yield methyl 2-(azidomethyl)benzoate.
- **Step 3: Hydrolysis (Saponification):** The methyl ester is hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide (NaOH), in a mixture of water and methanol. Subsequent acidification with an acid like HCl precipitates the final product, 2-(azidomethyl)benzoic acid.

Applications

Methyl o-toluate is a versatile compound with applications across several industries:

- **Organic Synthesis:** It is a crucial intermediate for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.^[2]
- **Fragrance and Flavors:** Due to its pleasant floral and fruity aroma, it is used as a fragrance component in perfumes and cosmetics and as a flavoring agent.
- **Solvents:** It can be employed as a solvent in formulations for paints, coatings, and adhesives.

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